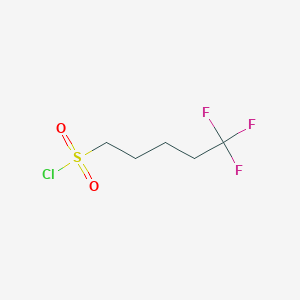
5,5,5-Trifluoropentane-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoropentane-1-sulfonylchloride, also known as 5,5,5-Trifluoro-1-pentanesulfonyl chloride or 1-Pentanesulfonyl chloride, 5,5,5-trifluoro-, is a chemical compound with the molecular formula C5H8ClF3O2S . Its CAS number is 1349717-84-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 224.63 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 215.6±40.0 °C and its density is predicted to be 1.405±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Catalysis and Chemical Transformations
5,5,5-Trifluoropentane-1-sulfonylchloride plays a significant role in catalytic processes and chemical transformations. It has been demonstrated that trifluoromethanesulfonic (triflic) acid, a related compound, is an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. This process is effective for the formation of polycyclic systems, showcasing the utility of similar trifluoromethanesulfonates in complex organic syntheses (Haskins & Knight, 2002).
Acylation Reactions
In the realm of organic chemistry, compounds like scandium trifluoromethanesulfonate have shown remarkable activity as catalysts for acylation reactions. This includes the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Such processes are particularly efficient for selective macrolactonization of omega-hydroxy carboxylic acids, illustrating the versatility of trifluoromethanesulfonates in synthetic chemistry (Ishihara, Kubota, Kurihara & Yamamoto, 1996).
Synthesis of Organosulfur Compounds
The synthesis and reaction of organosulfonyloxy derivatives, which can be derived from compounds like this compound, are crucial in the preparation of various organic compounds. These reactions often result in the formation of products such as alkynyliodonium triflates or beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates, essential intermediates in organic synthesis (Zhdankin, Kuehl, Krasutsky, Bolz & Simonsen, 1996).
Environmental and Health Impacts
Research has also been conducted on the environmental and health impacts of polyfluoroalkyl chemicals (PFCs), which include compounds structurally related to this compound. Studies have shown widespread exposure to PFCs in the general population and have investigated their potential health impacts (Calafat et al., 2007).
Applications in Organic Reactions
Triflamides, which can be derived from trifluoromethanesulfonyl chloride, a similar compound to this compound, are used extensively in organic reactions. Their properties, such as high NH-acidity and strong electron-withdrawing characteristics, make them suitable for a variety of reactions, including cycloaddition, Friedel–Crafts reactions, and condensation reactions (Moskalik & Astakhova, 2022).
Propiedades
IUPAC Name |
5,5,5-trifluoropentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O2S/c6-12(10,11)4-2-1-3-5(7,8)9/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXGNBBPHWQKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

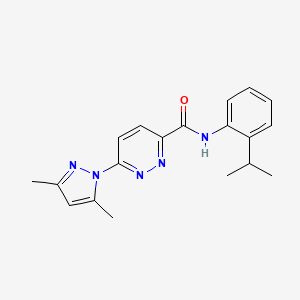
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
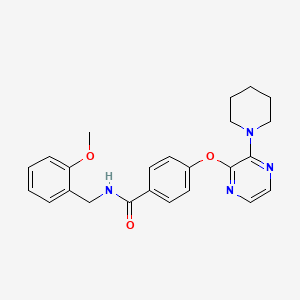


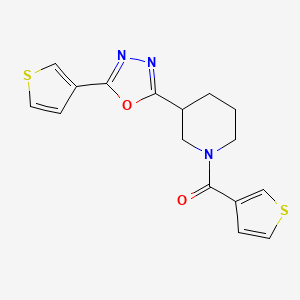
![3-(4-Chlorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2652015.png)


![1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide](/img/structure/B2652020.png)
![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2652025.png)
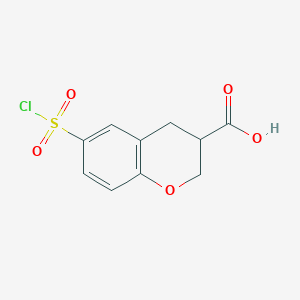
![3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde](/img/structure/B2652028.png)